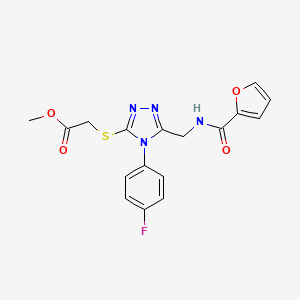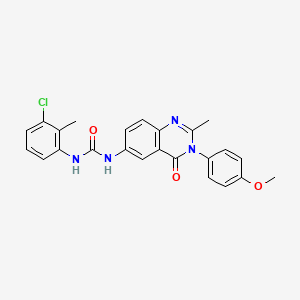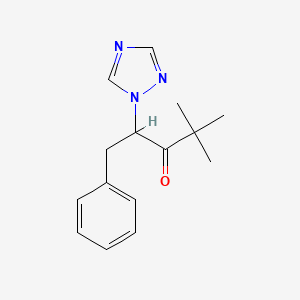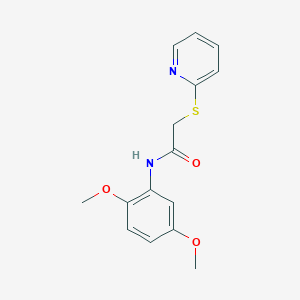![molecular formula C23H26N2O5 B2977936 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl pentanoate CAS No. 326017-96-3](/img/structure/B2977936.png)
2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl pentanoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MIBE, and it is a potent inhibitor of the transcription factor hypoxia-inducible factor (HIF). HIF is a critical regulator of cellular responses to hypoxia, and its inhibition can have significant implications in the treatment of various diseases.
Scientific Research Applications
Chemical Synthesis and Catalysis
Isoquinoline derivatives have been synthesized through various chemical reactions, demonstrating their versatility in chemical synthesis. For instance, the cobalt carbonyl-catalyzed hydroesterification of butadiene with carbon monoxide and methanol in the presence of isoquinoline as a solvent showed improved yields of methyl 3-pentenoate, highlighting isoquinoline’s role in enhancing reaction efficiency (Matsuda, 1973). Furthermore, the synthesis of various substituted benz[f]isoquinolines through the condensation of ethyl cyanoacetate and salicylaldehyde with ketones, showcases the potential for constructing complex isoquinoline structures for diverse applications (Sakurai et al., 1970).
Biological Activities
Research into novel isoquinoline derivatives as antimicrobial agents revealed that these compounds exhibit significant bactericidal and antifungal activities. Specific isoquinoline compounds were synthesized and tested, with some showing remarkable efficacy against a broad range of bacteria, indicating the potential of isoquinoline derivatives in developing new antimicrobial drugs (Galán et al., 2013).
Material Science and Photovoltaics
Isoquinoline derivatives have also found applications in material science, such as in the improvement of photoelectric conversion efficiency in dye-sensitized solar cells. For example, carboxylated cyanine dyes derived from isoquinoline were investigated for their photophysical and electrochemical properties, demonstrating their utility in enhancing the performance of dye-sensitized solar cells through co-sensitization techniques (Wu et al., 2009).
properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-2-3-7-20(26)30-15-12-25-22(27)17-6-4-5-16-19(24-10-13-29-14-11-24)9-8-18(21(16)17)23(25)28/h4-6,8-9H,2-3,7,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIGGSYEQZTPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCOCC4)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977855.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methoxyphenyl)urea](/img/structure/B2977859.png)
![3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2977861.png)
![Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride](/img/structure/B2977864.png)

![(1H-indol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2977867.png)
![3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2977868.png)

![N-(3-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2977871.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2977873.png)